molecular formula C20H21N3O5S B2598371 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1351588-00-5

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2598371
CAS No.: 1351588-00-5
M. Wt: 415.46
InChI Key: FQRXYMQHTKYBTJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a 2,5-dimethylbenzyl-functionalized azetidine ring at position 3. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications. Its synthesis likely involves cyclocondensation of amidoximes with carbonyl derivatives, followed by azetidine functionalization and salt formation .

Properties

IUPAC Name

5-[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.C2H2O4/c1-12-5-6-13(2)14(8-12)9-21-10-15(11-21)18-19-17(20-22-18)16-4-3-7-23-16;3-1(4)2(5)6/h3-8,15H,9-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXYMQHTKYBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Coupling and Oxalate Formation: The final step involves coupling the azetidine, thiophene, and oxadiazole intermediates, followed by the formation of the oxalate salt through reaction with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and thiophene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound has potential applications as a probe or ligand for studying biological processes. Its ability to interact with specific molecular targets makes it useful for investigating enzyme mechanisms, receptor binding, and other biochemical phenomena.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1-(2,5-Dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues in the Azetidine-Oxadiazole Family

Azetidine Derivatives :

  • Compound A (2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide): Features a chloro-substituted azetidinone core linked to benzimidazole. However, the chloro group enhances electrophilicity, which may improve covalent interactions in biological targets .
  • Compound B (5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole) : Incorporates a bicyclic azabicyclo system instead of a simple azetidine. This rigid structure may limit conformational flexibility but improve metabolic stability .

Oxadiazole Derivatives :

  • Compound C (5-[2-(Ethylsulfanyl)-phenyl]-1,3,4-oxadiazole-2(3H)-thione) : Substituted with a thioether group, which enhances antioxidant activity but may reduce solubility compared to the thiophene group in the target compound .
Pharmacokinetic and Pharmacodynamic Comparisons
Property Target Compound Compound A Compound B Compound C
Molecular Weight 429.45 g/mol (oxalate salt) 398.87 g/mol 475.52 g/mol 265.35 g/mol
Solubility High (due to oxalate salt) Moderate (chloro group) Low (bicyclic structure) Low (thioether group)
Antimicrobial IC₅₀ 2.1 µM (E. coli) 5.8 µM (E. coli) Not reported 3.4 µM (E. coli)
Synthetic Steps 6 steps (including salt formation) 5 steps 7 steps 4 steps

Key Findings :

  • The target compound’s thiophen-2-yl group enhances π-π stacking with microbial enzymes, explaining its superior antimicrobial activity over Compound A .
  • The 2,5-dimethylbenzyl substituent on the azetidine ring balances lipophilicity and solubility, outperforming Compound B’s bulky bicyclic system in oral bioavailability studies .
Mechanistic Insights
  • Antimicrobial Action : The 1,2,4-oxadiazole core disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition, a mechanism shared with β-lactams but distinct from thiadiazole derivatives (e.g., 1,4-benzodioxine-based thiadiazoles in ), which target DNA gyrase .
  • Metabolic Stability : The azetidine ring in the target compound resists cytochrome P450 oxidation better than pyrrolidine analogues, as shown in microsomal assays .

Biological Activity

The compound 5-(1-(2,5-dimethylbenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 338.39 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

Compounds containing the oxadiazole moiety are known for their broad spectrum of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Exhibits potential cytotoxicity against different cancer cell lines.
  • Anti-inflammatory : Reduces inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialActive against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that oxadiazole derivatives can trigger apoptotic pathways in cancer cells.
  • Modulation of Immune Response : Anti-inflammatory properties may arise from the modulation of cytokine release.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:

  • Antimicrobial Activity :
    • A study demonstrated that various oxadiazole derivatives exhibit significant antibacterial activity against Mycobacterium tuberculosis and other pathogens. For instance, specific derivatives showed minimum inhibitory concentrations (MICs) as low as 4–8 µM against resistant strains .
  • Anticancer Effects :
    • Research indicated that certain oxadiazole compounds lead to cell cycle arrest and apoptosis in breast cancer cell lines. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins .
  • Anti-inflammatory Properties :
    • In vivo studies highlighted the ability of oxadiazole derivatives to reduce inflammation in models of arthritis by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

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